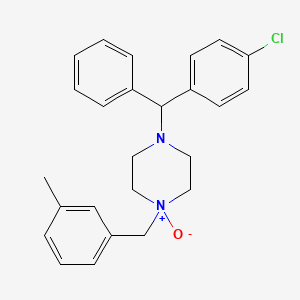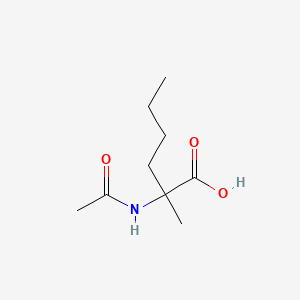
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a chemical compound with the molecular formula C9[13C]2H12Cl2N2O4 and a molecular weight of 309.12 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is characterized by the presence of isotopically labeled carbon atoms, which makes it useful for various analytical and experimental purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 involves a multi-step process that includes the protection of functional groups, substitution reactions, and deprotection reactions . The starting materials for this synthesis include Ethyl glycinate-13C2, 6-Nitro-2,3-dichlorobenzaldehyde, Diethyl malonate, Sodium ethoxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, and Methanol .
Protection of Ethyl Glycinate-13C2: Ethyl glycinate-13C2 is reacted with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2.
Substitution Reaction: The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2.
Deprotection: The ethyl ester group is removed by treating the product with sodium bicarbonate in methanol to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Análisis De Reacciones Químicas
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, nucleophiles, and acidic or basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with proteins and enzymes. It has been shown to bind to DNA, RNA, and other nucleic acids, inhibiting the activity of certain enzymes and interfering with the function of specific proteins . These interactions are crucial for its applications in biochemical and pharmacological research.
Comparación Con Compuestos Similares
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be compared with other similar compounds, such as:
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine: This compound lacks the isotopically labeled carbon atoms, making it less suitable for certain analytical applications.
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)alanine: This compound has a different amino acid backbone, which can affect its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its isotopic labeling, which enhances its utility in various research applications .
Propiedades
Número CAS |
1246818-19-8 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O4 |
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
Clave InChI |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
SMILES isomérico |
CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Sinónimos |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)






![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)

